Bioequivalence to Amlodipine Besylate: Cmax and AUC Ratios with 90% Confidence Intervals in Healthy Human Subjects
Amlodipine maleate demonstrates quantifiable bioequivalence to amlodipine besylate, with pharmacokinetic parameters falling within regulatory acceptance criteria. In a randomized, open-label, two-period crossover study of twelve healthy male volunteers administered 5 mg oral doses over a 144-hour monitoring period, the geometric mean ratio (GMR) of Cmax for amlodipine maleate relative to amlodipine besylate was 0.92 with a 90% confidence interval of 0.81 to 1.05 [1]. The corresponding GMR for AUClast was 1.05 with a 90% confidence interval of 0.96 to 1.16 [1].
| Evidence Dimension | Pharmacokinetic exposure (Cmax and AUClast) in human subjects |
|---|---|
| Target Compound Data | Amlodipine maleate 5 mg tablet: Cmax and AUClast values (GMR reference = 1.0 for ratio calculation) |
| Comparator Or Baseline | Amlodipine besylate 5 mg tablet |
| Quantified Difference | GMR (maleate/besylate) for Cmax = 0.92 (90% CI: 0.81–1.05); GMR for AUClast = 1.05 (90% CI: 0.96–1.16) |
| Conditions | Open-label, randomized, two-period crossover design; 12 healthy male volunteers; 5 mg single oral dose; 144 h monitoring; plasma amlodipine quantified by LC-MS/MS |
Why This Matters
This directly establishes that amlodipine maleate provides therapeutically equivalent systemic exposure to the reference besylate salt, enabling formulation substitution where bioequivalence is required.
- [1] Comparison of Pharmacokinetic Characteristics and the Safety between Amlodipine Maleate Tablet 5 mg and Amlodipine Besylate Tablet 5 mg. Korean Journal of Clinical Pharmacy, 2011; 21(2): 138-144. Results: Geometric mean ratios section. View Source
